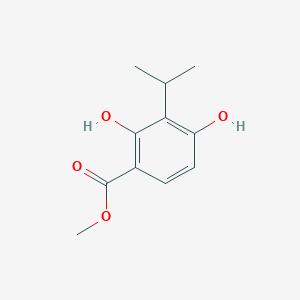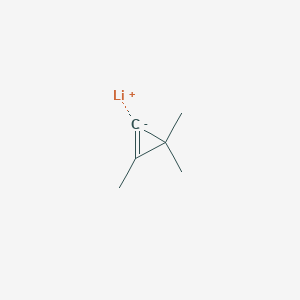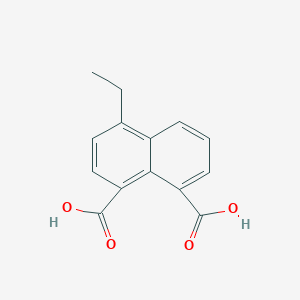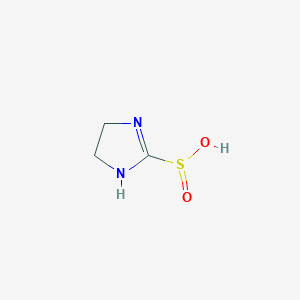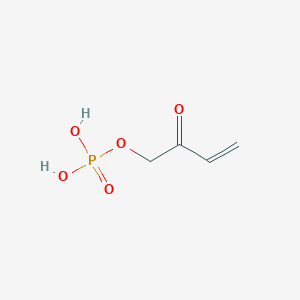
2-Oxobut-3-en-1-yl dihydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxobut-3-en-1-yl dihydrogen phosphate is an organic compound that belongs to the class of phosphate esters It is characterized by the presence of a phosphoric acid ester functional group and an enone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxobut-3-en-1-yl dihydrogen phosphate typically involves the reaction of 2-oxobut-3-en-1-ol with phosphoric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-Oxobut-3-en-1-ol+Phosphoric acid→2-Oxobut-3-en-1-yl dihydrogen phosphate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process typically includes the use of catalysts to enhance the reaction rate and yield. The reaction is carried out in reactors designed to handle the specific requirements of the synthesis, including temperature and pressure control.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxobut-3-en-1-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the enone moiety to an alcohol.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of nucleophiles and specific catalysts.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phosphate esters.
Wissenschaftliche Forschungsanwendungen
2-Oxobut-3-en-1-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Oxobut-3-en-1-yl dihydrogen phosphate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of intermediate products that participate in various biochemical pathways. The enone moiety is particularly reactive and can undergo nucleophilic addition reactions, which are crucial for its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxobut-3-enenitrile: Similar structure but contains a nitrile group instead of a phosphate group.
2-Hydroxy-3-oxobutyl phosphate: Contains a hydroxyl group and is structurally related.
Prenylated flavin mononucleotide: Contains a phosphate ester functional group and is used in biological systems.
Uniqueness
2-Oxobut-3-en-1-yl dihydrogen phosphate is unique due to its specific combination of an enone moiety and a phosphate ester group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
65116-94-1 |
|---|---|
Molekularformel |
C4H7O5P |
Molekulargewicht |
166.07 g/mol |
IUPAC-Name |
2-oxobut-3-enyl dihydrogen phosphate |
InChI |
InChI=1S/C4H7O5P/c1-2-4(5)3-9-10(6,7)8/h2H,1,3H2,(H2,6,7,8) |
InChI-Schlüssel |
XOGXHSBKXSEHNL-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)COP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
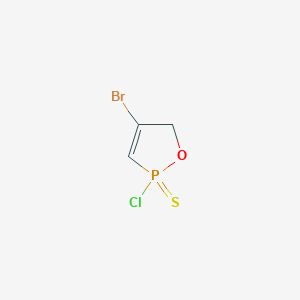
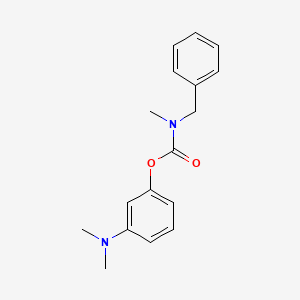
![N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide](/img/structure/B14499269.png)
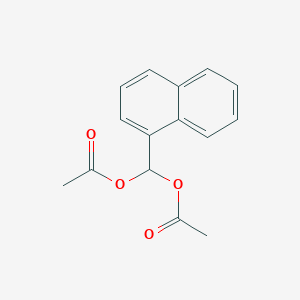
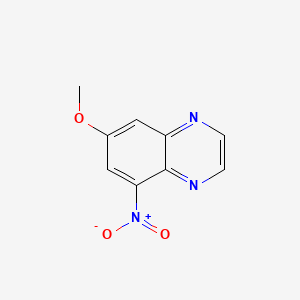
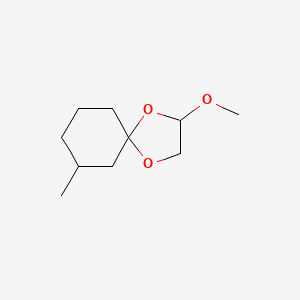
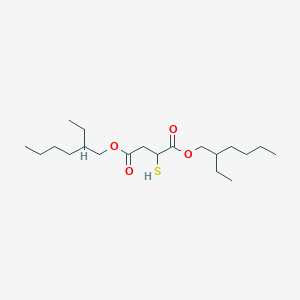
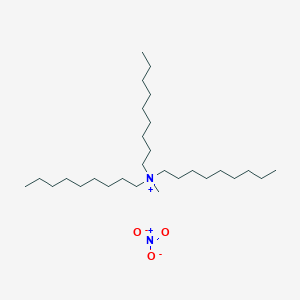
![1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol](/img/structure/B14499314.png)
